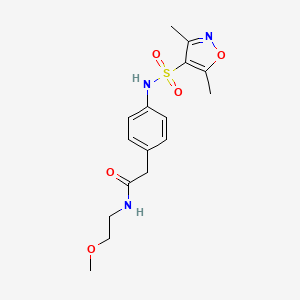

2-(4-(3,5-dimethylisoxazole-4-sulfonamido)phenyl)-N-(2-methoxyethyl)acetamide

Description

2-(4-(3,5-dimethylisoxazole-4-sulfonamido)phenyl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound. It features a complex structure with multiple functional groups, including an isoxazole ring, a sulfonamide group, and an acetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Properties

IUPAC Name |

2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O5S/c1-11-16(12(2)24-18-11)25(21,22)19-14-6-4-13(5-7-14)10-15(20)17-8-9-23-3/h4-7,19H,8-10H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMUKKFZXWZMPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3,5-dimethylisoxazole-4-sulfonamido)phenyl)-N-(2-methoxyethyl)acetamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the isoxazole derivative with a sulfonyl chloride in the presence of a base.

Acetamide Formation: The final step involves the reaction of the sulfonamide intermediate with 2-methoxyethylamine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the methoxyethyl group.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic ring and the isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antibacterial Activity

Sulfonamides, including derivatives of isoxazole, have been widely studied for their antibacterial properties. The addition of a sulfonamide group to the 3,5-dimethylisoxazole framework enhances its ability to inhibit bacterial growth. Research indicates that compounds with this structure can effectively target both gram-positive and gram-negative bacteria .

Urease Inhibition

Recent studies have shown that acetamide-sulfonamide scaffolds can act as urease inhibitors. Urease is an enzyme involved in the pathogenesis of several diseases, including urinary tract infections and gastric ulcers. The compound's inhibition of urease has been quantified with an IC50 value indicating significant activity against this enzyme .

Cancer Therapeutics

The compound has been identified as a potential bivalent inhibitor against colorectal cancer. In vitro studies demonstrated that it exhibits potent activity against BRD4, a protein implicated in cancer progression. The structure-activity relationship (SAR) studies revealed that modifications to the isoxazole ring can enhance its efficacy as an anticancer agent .

Case Study 1: Antibacterial Efficacy

A study published in PMC evaluated various derivatives of isoxazole for their antibacterial properties. The results indicated that compounds featuring the sulfonamide group exhibited superior inhibition against common bacterial strains compared to non-sulfonamide counterparts .

Case Study 2: Cancer Treatment

In another investigation focused on colorectal cancer treatment, a derivative of this compound was shown to inhibit BRD4 with an IC50 value significantly lower than existing treatments. This suggests a promising avenue for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-(4-(3,5-dimethylisoxazole-4-sulfonamido)phenyl)-N-(2-methoxyethyl)acetamide would depend on its specific biological target. Generally, sulfonamide-containing compounds inhibit enzymes by mimicking the substrate or binding to the active site. The isoxazole ring may also interact with specific proteins or receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Sulfonamides: Other sulfonamide compounds, such as sulfanilamide, share the sulfonamide functional group and are known for their antimicrobial properties.

Isoxazoles: Compounds like isoxazole and its derivatives are studied for their diverse biological activities.

Uniqueness

What sets 2-(4-(3,5-dimethylisoxazole-4-sulfonamido)phenyl)-N-(2-methoxyethyl)acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Biological Activity

The compound 2-(4-(3,5-dimethylisoxazole-4-sulfonamido)phenyl)-N-(2-methoxyethyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C18H21N3O4S

- Molecular Weight : 375.442 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, particularly enzymes and receptors involved in cellular signaling pathways. The isoxazole moiety plays a crucial role in modulating enzyme activities associated with metabolic processes and cell proliferation.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been shown to inhibit bacterial lipid biosynthesis, leading to effective antimicrobial activity against various pathogens. Notably, it has demonstrated inhibitory effects on enzymes critical for bacterial survival.

Anticancer Properties

Studies have highlighted the compound's potential as an anticancer agent. It has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. For instance, in vitro experiments revealed that the compound reduced the viability of MV4-11 leukemia cells with an IC50 value of approximately 0.78 μM, indicating potent anti-proliferative activity .

Acetylcholinesterase Inhibition

The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Preliminary findings suggest that it exhibits competitive inhibition against AChE, which may contribute to increased acetylcholine levels in synaptic clefts, potentially enhancing cognitive functions .

Study 1: Anticancer Activity

In a recent study focusing on the anticancer effects of isoxazole derivatives, the compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis at low concentrations (IC50 < 1 µM), suggesting its potential as a therapeutic agent in oncology .

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in models of Alzheimer's disease. The results demonstrated that treatment with the compound significantly improved cognitive function in animal models by reducing AChE activity and promoting neurogenesis .

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic protocols for 2-(4-(3,5-dimethylisoxazole-4-sulfonamido)phenyl)-N-(2-methoxyethyl)acetamide, and how are intermediates characterized?

The synthesis of acetamide derivatives typically involves multi-step reactions. For example, chloroacetylation of intermediates (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidenedione) in dimethylformamide (DMF) with potassium carbonate as a base, followed by TLC monitoring and precipitation in water . Characterization includes IR spectroscopy for functional groups (e.g., NH stretch at ~3500 cm⁻¹, carbonyl at ~1667 cm⁻¹), ¹H NMR for proton environments (e.g., methoxy groups at δ 3.8 ppm), and mass spectrometry for molecular ion confirmation (e.g., m/z 430.2 [M+1]) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

- X-ray crystallography : Resolves bond lengths, angles, and torsional deviations (e.g., nitro group twisting relative to benzene rings) .

- Spectroscopy : IR identifies sulfonamide and acetamide moieties; ¹H/¹³C NMR confirms substituent positions .

- Elemental analysis : Validates purity via %C, %H, %N comparisons between calculated and observed values .

Q. How can researchers design preliminary biological activity assays for this compound?

Adopt a tiered approach:

- In vitro screening : Test against target enzymes (e.g., hypoglycemic activity via glucose uptake assays) using cell lines or isolated receptors .

- Toxicity profiling : Use rodent models (e.g., Wistar albino mice) to assess acute toxicity, monitoring weight, organ histopathology, and biochemical markers .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound, particularly in scaling reactions?

- Reaction condition modulation : Vary solvents (e.g., DMF vs. acetonitrile), bases (e.g., K₂CO₃ vs. Et₃N), and temperatures to optimize intermediates like sulfonamide precursors .

- Catalyst screening : Explore phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time .

- Purification refinement : Use column chromatography or recrystallization in ethanol/water mixtures to enhance purity .

Q. How should contradictory biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

- Assay standardization : Replicate experiments under controlled conditions (pH, temperature, cell passage number) .

- Dose-response curves : Test a wider concentration range (e.g., 0.1–100 μM) with triplicate measurements .

- Comparative studies : Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme inhibition) .

Q. What experimental designs are suitable for evaluating the environmental fate of this compound?

- Long-term ecological studies : Use randomized block designs with split-split plots to assess degradation in soil/water compartments over multiple seasons .

- Biotic/abiotic transformation assays : Monitor hydrolysis, photolysis, and microbial metabolism via LC-MS/MS .

- Trophic transfer analysis : Measure bioaccumulation in model organisms (e.g., Daphnia magna) using stable isotope labeling .

Q. How can structure-activity relationship (SAR) studies be structured to improve pharmacological efficacy?

- Analog synthesis : Modify substituents (e.g., methoxyethyl group, sulfonamide position) and test against biological targets .

- Molecular docking : Use crystallographic data (e.g., PDB IDs) to predict binding interactions with receptors .

- Pharmacophore mapping : Identify critical moieties (e.g., sulfonamide for hydrogen bonding) via 3D-QSAR models .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.